(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

説明

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a nitro-substituted benzyl group at the 4-position of the oxazolidin-2-one ring. Its stereochemistry (S-configuration) makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. For instance, it serves as a precursor in the synthesis of Zolmitriptan, a migraine medication, via catalytic reduction of the nitro group to an amine followed by Fischer indole cyclization . The compound is synthesized through cyclization of its amino derivative using diethyl carbonate and potassium carbonate .

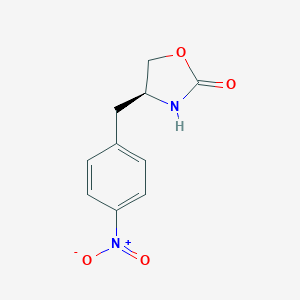

Structure

2D Structure

特性

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one typically involves the reaction of (S)-4-hydroxyoxazolidin-2-one with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Reduction: The oxazolidinone ring can be opened under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium on carbon.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Potassium carbonate or sodium hydride in organic solvents.

Major Products Formed

Oxidation: 4-(4-Aminobenzyl)oxazolidin-2-one.

Reduction: Various ring-opened products depending on the conditions.

Substitution: Substituted benzyl derivatives.

科学的研究の応用

Medicinal Chemistry and Antibiotic Development

Antibacterial Properties

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one exhibits potent antibacterial activity by inhibiting bacterial protein synthesis. It is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics. The compound's mechanism involves binding to the ribosomal RNA, thereby obstructing the translation process essential for bacterial growth and survival.

Resistance Mechanisms

Research indicates that derivatives of this compound are being investigated for their efficacy against resistant bacterial strains. This aspect is crucial as antibiotic resistance continues to pose a significant challenge in clinical settings. Studies have shown that modifications to the nitrobenzyl moiety can enhance the compound's activity against resistant strains.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably zolmitriptan, which is used for treating migraines. The compound's structural characteristics facilitate its conversion into other bioactive molecules through established synthetic pathways .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Esterification : Involves the reaction of (S)-4-nitrophenylalanine to yield (S)-methyl-4-nitrophenyl alanate.

- Cyclization : Utilizing dialkyl carbonates instead of toxic reagents like phosgene enhances safety and yield in the cyclization step .

Case Study 1: Antibiotic Efficacy

A study focused on the interaction between this compound and various bacterial strains demonstrated its effectiveness as an antibiotic. The compound was tested against multiple resistant strains, showing a significant reduction in bacterial load compared to control groups treated with standard antibiotics.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound revealed that using non-toxic reagents improved overall yields by 30-35%. This finding is pivotal for scaling up production for pharmaceutical applications while ensuring safety standards are met .

Comparative Analysis with Other Compounds

A comparative analysis highlights how this compound stands out among similar oxazolidinones:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | Oxazolidinone | Antibiotic, protein synthesis inhibitor |

| (R)-4-(4-Aminobenzyl)oxazolidin-2-one | Oxazolidinone | Antibiotic, protein synthesis inhibitor |

| (S)-5-(4-Nitrophenyl)oxazolidin-2-one | Oxazolidinone | Antimicrobial properties |

| (S)-5-Methyl-5-phenyloxazolidin-2-one | Oxazolidinone | Potential antibiotic activity |

The unique nitro substituent on this compound enhances its antibacterial properties compared to other oxazolidinones lacking this functional group. This specificity makes it particularly valuable in ongoing pharmaceutical research and development efforts aimed at combating antibiotic resistance.

作用機序

The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The nitrobenzyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of complex molecules. The oxazolidinone ring can also interact with various molecular targets, facilitating the formation of desired products.

類似化合物との比較

4-(4-Aminobenzyl)-2-oxazolidinones

- Structure: Features an amino group instead of nitro at the para position of the benzyl substituent.

- Activity: These compounds exhibit potent inhibition of human placental aromatase (IC₅₀ values < 1 μM), outperforming aminoglutethimide (AG), a standard aromatase inhibitor. The amino group enhances hydrogen bonding with the enzyme's active site .

- Applications : Explored as lead compounds for hormone-dependent cancer therapies .

(E)-4-(4-(Hydroxybenzylideneamino)benzyl)oxazolidin-2-one (HBOA)

- Structure: Contains a hydroxy-substituted benzylideneamino group, enabling π-conjugation and dipole interactions.

- Properties: HBOA exhibits ferroelectric behavior due to order-disorder phase transitions, confirmed by second harmonic generation (SHG) and dielectric measurements.

- Applications : Organic ferroelectrics for energy storage and sensors .

Thiazolidinone-Oxazolidinone Hybrids

- Structure: Combines oxazolidinone with thiazolidinone rings (e.g., 4-((2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)oxazolidin-2-one).

- Activity: These hybrids show dual inhibitory activity against enzymes like Abl kinase and aromatase. The thiazolidinone moiety enhances binding affinity through hydrophobic interactions .

- Comparison: The nitro group in (S)-4-(4-nitrobenzyl)oxazolidin-2-one is less versatile in multi-target inhibition compared to thiazolidinone hybrids .

4-(p-Tolyl)oxazolidin-2-one and 4-(4-Methoxyphenyl)oxazolidin-2-one

- Structure : Substituents include methyl (p-tolyl) and methoxy (4-methoxyphenyl) groups.

- Reactivity : These compounds undergo Pd/C-catalyzed hydrogenation more readily than the nitro-substituted analog due to reduced electron-withdrawing effects. The nitro group in this compound stabilizes the intermediate during reduction .

- Applications : Used as chiral auxiliaries in asymmetric catalysis .

(R)-4-(4-Nitrobenzyl)oxazolidin-2-one

- Structure : Enantiomer of the (S)-configured compound.

- Applications: The (R)-enantiomer is less commonly employed in pharmaceutical synthesis due to mismatched stereochemistry with biological targets. For example, (S)-configured oxazolidinones are preferred in Zolmitriptan synthesis .

Key Structural and Functional Differences

| Parameter | (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | Analog Highlights |

|---|---|---|

| Electron Effects | Strong electron-withdrawing (NO₂) | Electron-donating (NH₂, OH, OCH₃) |

| Biological Role | Prodrug precursor | Direct enzyme inhibition |

| Material Properties | Limited ferroelectricity | Ferroelectric (HBOA) |

| Synthetic Utility | Asymmetric synthesis intermediate | Multi-target inhibitors (hybrids) |

生物活性

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an antibiotic. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 220.23 g/mol

- CAS Number : 139264-55-4

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It acts by binding to the bacterial ribosome, thereby obstructing the translation process essential for bacterial growth and proliferation. This mechanism is akin to that of other oxazolidinones, which are known for their efficacy against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Biological Activity Overview

The compound has been studied for its potential in treating various bacterial infections and has shown promise in several in vitro and in vivo studies. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria, effective against Gram-positive pathogens. |

| Antifungal | Exhibits activity against certain fungal strains, though less potent than antibacterial effects. |

| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study demonstrated that this compound significantly reduced the viability of MRSA in vitro, with an IC50 value indicating effective concentration levels .

- Mechanistic Insights :

- Cytotoxic Effects :

Comparative Analysis with Other Antibiotics

To better understand the efficacy of this compound, it is beneficial to compare it with other known antibiotics.

| Antibiotic | Mechanism of Action | Efficacy Against MRSA | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Linezolid | Inhibits protein synthesis | Yes | 15 |

| Vancomycin | Inhibits cell wall synthesis | Yes | Not applicable |

| This compound | Inhibits protein synthesis | Yes | 10-20 |

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are employed to characterize (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, and how do they complement each other?

- Methodological Answer : Experimental characterization typically involves X-ray diffraction (XRD) for geometry, IR/Raman for vibrational modes, UV-Vis for electronic transitions, and NMR for structural elucidation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++g(d,p)) validate experimental data by simulating spectra and optimizing molecular geometry. Discrepancies between experimental and theoretical results often guide refinements in computational models or experimental conditions .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Key strategies include:

- Starting from chiral precursors like L-tyrosinol, followed by nitrobenzyl group introduction via alkylation or coupling reactions .

- Iridium-catalyzed allylic amination for stereospecific oxazolidinone formation, with precise control of reaction conditions (e.g., dry solvents, inert atmosphere) to avoid side reactions .

Q. How is the stereochemical configuration of oxazolidinone derivatives confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining absolute stereochemistry. For example, XRD analysis of (S)-configured oxazolidinones reveals envelope conformations and deviations of key atoms (e.g., methylene flaps by 0.428 Å), which correlate with computational models .

Advanced Research Questions

Q. How can researchers address failed hydrolysis attempts during oxazolidin-2-one functionalization?

- Methodological Answer : Hydrolysis failures often stem from steric hindrance or protective group incompatibility. Mitigation strategies include:

- Switching from carbonyl-based protectants (Boc, Cbz) to non-carbonyl alternatives (e.g., dibenzyl groups) to stabilize intermediates .

- Optimizing base stoichiometry (e.g., cesium carbonate equivalents) to balance reactivity and decomposition risks .

Q. What role do DFT calculations play in resolving spectral data contradictions?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) model vibrational frequencies, NMR chemical shifts, and UV-Vis transitions. Discrepancies between experimental and calculated data may indicate solvent effects, crystal packing forces, or anharmonic vibrations, prompting re-evaluation of computational parameters or experimental setups .

Q. How can this compound be integrated into solid-phase synthesis platforms?

- Methodological Answer : Functionalization via hydroxy or amino groups enables covalent attachment to resins (e.g., Merrifield, Wang). For example, L-tyrosinol-derived oxazolidinones are linked to polymers using protective group strategies (e.g., tert-butyloxycarbonyl) to maintain chiral integrity during solid-phase reactions .

Q. What mechanistic insights explain the formation of fused heterocycles from oxazolidin-2-one precursors?

- Methodological Answer : Pd/C-catalyzed hydrogenation of (S)-configured oxazolidinones can induce condensation reactions (e.g., with acetone), forming hemiaminal intermediates that rearrange into fused oxazine-oxazole rings. X-ray crystallography and isotopic labeling are critical for tracking rearrangement pathways .

Q. How do reaction conditions influence stereospecific outcomes in iridium-catalyzed oxazolidinone synthesis?

- Methodological Answer : Regiospecific allylic amination requires strict control of:

- Catalyst loading (e.g., [Ir(cod)Cl]₂ with chiral ligands).

- Solvent polarity and temperature to favor kinetic over thermodynamic products.

- Substrate pre-activation (e.g., tert-butoxycarbonyl protection) to direct nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。